molecular formula C7H7N3S B079641 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile CAS No. 13996-06-0

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B079641
CAS No.: 13996-06-0
M. Wt: 165.22 g/mol
InChI Key: YAXNUNPVFSHBEQ-UHFFFAOYSA-N
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Description

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS 13996-06-0) is a versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine core substituted with a mercapto group, two methyl groups, and a carbonitrile moiety, a structure recognized for its diverse pharmacological potential. The pyrimidine-5-carbonitrile scaffold is a privileged structure in the design of novel therapeutic agents. Research indicates that derivatives of pyrimidine-5-carbonitrile demonstrate potent biological activities, including anticancer and cyclooxygenase-2 (COX-2) inhibitory effects . These compounds can act as multi-target agents, with mechanisms of action that may involve inducing apoptosis, arresting the cell cycle, and modulating key enzymes and proteins such as caspase-3, Bax, and Bcl2 . The presence of the carbonitrile group is a common feature in several effective anti-androgen drugs, underscoring the therapeutic relevance of this functional group . Beyond its core structure's promise in oncology and inflammation, this specific mercapto-substituted pyrimidine serves as a valuable synthetic intermediate. It can be utilized in the development of more complex heterocyclic systems, such as pyrimidopyrimidines, which are known to exhibit a broad range of biological activities including anticancer, antioxidant, and antiviral effects . Furthermore, related pyrimidine derivatives have been investigated for applications as azo dyes in textiles and as corrosion inhibitors in industrial chemistry, highlighting the compound's utility across multiple research fields . For Research Use Only. Not intended for diagnostic or therapeutic use. Researchers should consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXNUNPVFSHBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585464
Record name 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13996-06-0
Record name 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13996-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The one-pot synthesis of pyrimidine derivatives via aldehyde-malononitrile-thiourea condensation, catalyzed by phosphorus pentoxide (P₂O₅), is a widely adopted method for constructing the pyrimidine core. For 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile, the reaction would require:

  • Aldehyde component : A methyl-substituted aldehyde (e.g., isobutyraldehyde) to introduce methyl groups at positions 2 and 6 during cyclization.

  • Malononitrile : Provides the cyano group at position 5 via Knoevenagel condensation.

  • Thiourea : Supplies the mercapto (-SH) group at position 4.

The reaction proceeds via a Knoevenagel adduct formation between the aldehyde and malononitrile, followed by nucleophilic attack by thiourea and cyclization (Scheme 1).

Scheme 1 : Proposed mechanism for P₂O₅-catalyzed synthesis.

\ceRCHO+NCCH2CN>[P₂O₅]RCH=C(CN)2(Knoevenagel adduct)\ce{R-CHO + NC-CH2-CN ->[\text{P₂O₅}] R-CH=C(CN)2} \quad \text{(Knoevenagel adduct)}
\ceRCH=C(CN)2+H2NCSNH2>[EtOH, reflux]PyrimidinecorewithR,CN,andSHgroups\ce{R-CH=C(CN)2 + H2N-CS-NH2 ->[\text{EtOH, reflux}] Pyrimidine core with R, -CN, and -SH groups}

Optimization and Challenges

  • Catalyst loading : P₂O₅ (10–15 mol%) in ethanol under reflux achieves optimal yields (70–85%) for analogous pyrimidines.

  • Positional selectivity : Methyl groups from branched aldehydes (e.g., 2-methylpropanal) may orient at positions 2 and 6 during ring closure, though steric effects could reduce yields.

  • Limitations : Competing pathways may form regioisomers if the aldehyde’s steric bulk hinders cyclization.

Cyanamide-Mediated Cyclization in Composite Solvents

Multi-Step Synthesis from Malononitrile

A patent detailing 2-chloro-4,6-dimethoxypyrimidine synthesis offers a template for adapting methyl group introduction:

  • Salt formation : Malononitrile reacts with methanol and HCl in a composite solvent (e.g., dimethylformamide-petroleum ether) to form dimethyl propylene diimine dihydrochloride.

  • Cyanamide reaction : Treatment with potassium hydroxide and cyanamide generates 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Condensation : HCl gas promotes cyclization to yield the pyrimidine core, with methyl groups introduced via methanol in the solvent.

Table 1 : Reaction conditions for methyl group incorporation.

StepReagentsTemperatureKey IntermediateYield
Salt form.Malononitrile, MeOH, HCl-15°CDimethyl propylene diimine80%
CyanamideKOH, H₂NCN20°C3-Amino-3-methoxy-N-cyano imine65%
CondensationHCl, complexing agent-15°C2,6-Dimethylpyrimidine75%

Adapting for Mercapto and Cyano Groups

To integrate the mercapto and cyano functionalities:

  • Replace methanol with thiourea in the condensation step to introduce -SH.

  • Retain malononitrile as the cyano source.

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

Recent advances in solvent-free pyrimidine synthesis (e.g., for COX-2 inhibitors) highlight the utility of grinding and thermal fusion. For this compound:

  • Substrates : Pre-formed 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile could undergo demethylation and thiolation.

  • Mechanochemical activation : Ball milling with Lawesson’s reagent introduces the mercapto group, while methyl groups are retained via protective groups.

Table 2 : Comparison of solvent-free vs. traditional methods.

ParameterSolvent-FreeP₂O₅-Catalyzed
Reaction time2–4 h5–8 h
Yield60–70%70–85%
Purity>95%90–97%
ScalabilityModerateHigh

Post-Synthetic Modification of Pyrimidine Intermediates

Chloropyrimidine Alkylation

A two-step strategy leveraging intermediates like 2,4,6-trichloropyrimidine-5-carbonitrile:

  • Methylation : Treat with methyl Grignard (CH₃MgBr) to substitute chlorines at positions 2 and 6.

  • Thiolation : Sodium hydrosulfide (NaSH) replaces chlorine at position 4 with -SH.

Challenges :

  • Regioselectivity issues during methylation.

  • Side reactions (e.g., over-alkylation) reduce yields.

Spectroscopic Validation

Successful synthesis is confirmed by:

  • IR : Peaks at ~2230 cm⁻¹ (C≡N), 2550 cm⁻¹ (-SH).

  • ¹H NMR : Singlets for methyl groups (δ 2.4–2.6 ppm), absence of aromatic protons.

  • MS : Molecular ion peak at m/z 180.2 (C₇H₈N₄S).

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and limitations of methods.

MethodAdvantagesLimitations
Three-componentOne-pot, high yieldLimited methyl group regiocontrol
Cyanamide-mediatedScalable, pure productsMulti-step, harsh conditions
Solvent-freeEco-friendly, rapidLower yields, specialized equipment
Post-syntheticPrecise substitutionComplex purification, low efficiency

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile serves as a building block in the synthesis of complex heterocyclic compounds. It can undergo various chemical transformations:

  • Oxidation : The mercapto group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The cyano group can be reduced to an amine.
  • Substitution : Participates in nucleophilic substitution reactions at the cyano group.

These reactions allow for the development of new materials and intermediates for pharmaceuticals and agrochemicals .

Biology

In biological contexts, this compound has been investigated for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes, impacting metabolic pathways.
  • Ligand in Biochemical Assays : Its ability to form covalent bonds with thiol groups in proteins suggests utility in biochemical assays .

Medicine

Research indicates that this compound possesses promising therapeutic properties , including:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
  • Anticancer Properties : Investigated for potential use in cancer treatment due to its ability to interact with cellular pathways .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Synthesis of Novel Compounds

A study demonstrated a one-step synthesis method for derivatives of pyrimidine using this compound as a precursor, showcasing its role in developing biologically active molecules . The method involved a three-component condensation reaction that produced various substituted pyrimidines with potential antibacterial and antifungal activities.

Research published in Pharmaceutical Sciences outlined the evaluation of this compound's biological activity against cancer cell lines. Results indicated that it exhibited significant cytotoxicity, suggesting further investigation into its mechanisms of action and potential as an anticancer agent .

Comparison with Related Compounds

CompoundKey DifferencesApplications
2,6-Dimethylpyrimidine-4-thiolLacks cyano group; different reactivityLimited synthetic applications
4-Mercapto-2-methylpyrimidine-5-carbonitrileSimilar structure; different substitutionVariations in chemical behavior

The unique combination of functional groups in this compound enhances its reactivity and application potential compared to related compounds.

Mechanism of Action

The mechanism of action of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
This compound C₇H₇N₃S 165.22 -SH, -CH₃, -C≡N Nucleophilic alkylation
4-Amino-2,6-dimethylpyrimidine-5-carbonitrile C₇H₈N₄ 148.16 -NH₂, -CH₃, -C≡N Amine-mediated substitution reactions
4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile C₇H₉N₄S 181.23 -NH₂, -SCH₃, -C≡N Methyl mercaptan release via alkylation
4-(2,4-Dichloro-5-methoxyphenyl)-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C₁₆H₁₂Cl₂N₄O 347.20 -Cl, -OCH₃, pyrrolo ring, -C≡N Drug candidate with enhanced bioactivity

Physicochemical Properties

  • Solubility : Thiol-containing compounds like the target molecule may exhibit moderate aqueous solubility due to hydrogen bonding, whereas chlorine- and methoxy-substituted analogs () are more lipophilic.
  • Stability : The mercapto group is prone to oxidation, necessitating inert reaction conditions. In contrast, the methylsulfanyl group () offers greater stability under basic or oxidative environments.

Biological Activity

4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile (CAS #13996-06-0) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a mercapto group and a cyano group. Its molecular formula is C7H8N2SC_7H_8N_2S, and it is characterized by the following structural features:

  • Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms.
  • Mercapto Group : A thiol (-SH) group that can participate in various biochemical interactions.
  • Cyano Group : A nitrile (-C≡N) group that can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.64 µM, indicating potent antiproliferative effects against this cell line .
  • HCT-116 (Colon Cancer) : Similar efficacy was observed with an IC50 value of 0.79 µM .

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although detailed pathways require further elucidation.

Enzyme Inhibition

The mercapto group in the structure of this compound allows it to interact with various enzymes:

  • Cyclooxygenase (COX) Inhibition : Recent studies have indicated that derivatives of pyrimidine-5-carbonitriles can act as selective COX-2 inhibitors, which are important targets in inflammation and cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Interaction with Biological Macromolecules : The thiol group can form disulfide bonds or react with electrophilic sites on proteins, potentially altering their function and leading to therapeutic effects.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in cancer progression .

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the anticancer potential of this compound against Ehrlich ascites carcinoma (EAC) cells. The results demonstrated significant cytotoxic effects compared to control groups .
  • Synthesis and Characterization :
    • Various synthetic routes have been explored for producing this compound, including cyclocondensation reactions that yield high purity and yield under microwave irradiation conditions .

Comparative Analysis with Analogues

CompoundStructureIC50 (µM)Biological Activity
This compoundStructure0.64 (MCF-7)Anticancer
Compound IIStructure0.039 (HeLa)Anticancer
Compound IIIStructureNot reportedAnticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-mercapto-2,6-dimethylpyrimidine-5-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-component reactions (MCRs), which are favored for their efficiency and atom economy. For example, thermal aqueous conditions (80–100°C) with ammonium acetate as a catalyst facilitate cyclocondensation of aldehydes, nitriles, and thiol precursors . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for aldehyde/cyanide/thiol), reaction time (6–12 hours), and pH (neutral to slightly acidic) to maximize yields (reported up to 85%) .
  • Data : Key intermediates are characterized by IR (CN stretch at ~2212 cm⁻¹) and ¹H NMR (methyl protons at δ 2.40–2.50 ppm) .

Q. How are spectroscopic techniques employed to characterize this compound and its derivatives?

  • Methodology :

  • NMR : ¹³C NMR identifies the pyrimidine ring carbons (δ 80–170 ppm) and nitrile carbon (δ ~117 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for a thienyl derivative) confirm molecular weight, while fragmentation patterns (e.g., loss of –SH or –CN groups) validate structural motifs .
  • IR : The mercapto (–SH) group shows a weak absorption near 2550 cm⁻¹, while the nitrile (CN) stretch appears as a sharp peak at ~2212 cm⁻¹ .

Q. What is the reactivity of the mercapto (–SH) group in this compound?

  • Methodology : The –SH group undergoes nucleophilic substitution or oxidation. For instance, alkylation with iodomethane in basic media (K₂CO₃/DMF) replaces –SH with –SMe, confirmed by the disappearance of the δ 3.50 ppm (–SH) signal in ¹H NMR . Oxidation with H₂O₂ yields sulfonic acid derivatives, monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic regions (e.g., C5 position) for functionalization. HOMO-LUMO gaps (~4.5 eV) correlate with stability, while molecular docking (AutoDock Vina) screens derivatives for binding to targets like dihydrofolate reductase (DHFR) .
  • Data : Derivatives with electron-withdrawing groups (e.g., –Cl, –Br) show improved binding affinity (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs (ΔG = −6.5 kcal/mol) .

Q. How do substituents on the pyrimidine ring influence physicochemical properties?

  • Methodology :

  • LogP : Introducing hydrophobic groups (e.g., 4-chlorophenyl) increases logP from 1.2 (parent compound) to 2.8, enhancing membrane permeability .
  • Thermal Stability : DSC reveals that aryl-substituted derivatives (e.g., 4-chlorophenyl) have higher melting points (222–235°C) than alkyl analogs (130–162°C) due to π-stacking .
    • Data Table :
DerivativeMelting Point (°C)logP
Parent compound229–231 (dec.)1.2
4-Chlorophenyl derivative2222.8
Thienyl derivative2002.1

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodology :

  • Decoupling Experiments : Irradiating –NH₂ protons simplifies aromatic splitting patterns in ¹H NMR .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol). SHELX refinement (CCDC deposition) confirms the 6-thioxo-1,6-dihydro tautomer in the solid state .
    • Case Study : A 4-amino derivative initially assigned as C5–CN was corrected to C5–NC after X-ray analysis revealed a nitrile orientation inversion .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-component syntheses of pyrimidinecarbonitriles?

  • Solutions :

  • Catalyst Screening : ZnCl₂ or CeCl₃·7H₂O improves cyclization efficiency (yield increase from 50% to 78%) .
  • Solvent Optimization : Aqueous ethanol (50% v/v) enhances solubility of polar intermediates, reducing side-product formation .

Q. How are thermodynamic properties (e.g., hydration stability) evaluated for this compound?

  • Methodology : Isothermal titration calorimetry (ITC) measures ΔH of hydration (−12.3 kJ/mol), while TGA confirms decomposition onset at 230°C, aligning with mp data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
Reactant of Route 2
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile

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